molecular formula C10H22Cl2N2 B2929341 4-Methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride CAS No. 2177264-00-3

4-Methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride

Cat. No.: B2929341
CAS No.: 2177264-00-3
M. Wt: 241.2
InChI Key: DEAKGUUBQYRRTG-UHFFFAOYSA-N
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Description

4-Methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride typically involves the reaction of 4-methylpiperidine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through crystallization or other separation techniques to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or piperidine ring can be modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the piperidine or pyrrolidine rings.

Scientific Research Applications

4-Methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For example, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

    4-(1-Pyrrolidinyl)piperidine: This compound is structurally similar but lacks the methyl group on the piperidine ring.

    4-Methylpiperidine: This compound has a similar piperidine ring but does not contain the pyrrolidine moiety.

    Pyrrolidine: A simpler structure with only the pyrrolidine ring.

Uniqueness: 4-Methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride is unique due to the presence of both the methyl-substituted piperidine ring and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-methyl-4-pyrrolidin-1-ylpiperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-10(4-6-11-7-5-10)12-8-2-3-9-12;;/h11H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAKGUUBQYRRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)N2CCCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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